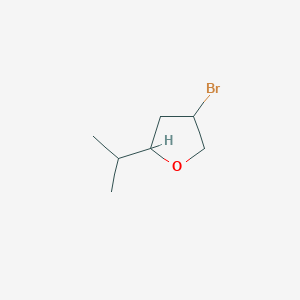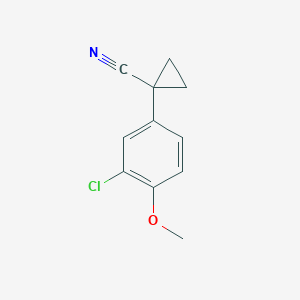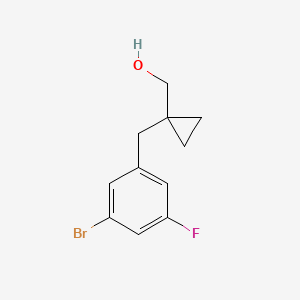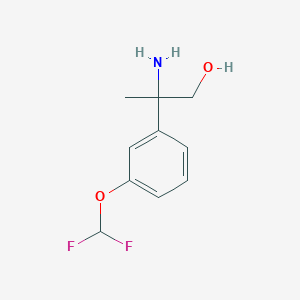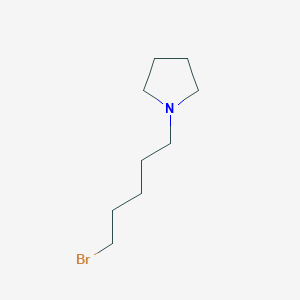
1-(5-Bromopentyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopentyl)pyrrolidine is an organic compound with the molecular formula C9H18BrN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Bromopentyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 1,5-dibromopentane under basic conditions. The reaction typically proceeds as follows:
Reactants: Pyrrolidine and 1,5-dibromopentane
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromopentyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pentylpyrrolidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include azido-pentylpyrrolidine, thiol-pentylpyrrolidine, and alkoxy-pentylpyrrolidine.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: The major product is pentylpyrrolidine.
Applications De Recherche Scientifique
1-(5-Bromopentyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Organic Synthesis: The compound is used in the preparation of various heterocyclic compounds and as a reagent in organic transformations.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopentyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing molecular interactions and binding affinities.
Comparaison Avec Des Composés Similaires
1-(5-Chloropentyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-(5-Iodopentyl)pyrrolidine: Contains an iodine atom, leading to different reactivity and applications.
1-(5-Fluoropentyl)pyrrolidine: Fluorine substitution affects the compound’s electronic properties and biological activity.
Uniqueness: 1-(5-Bromopentyl)pyrrolidine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Propriétés
Formule moléculaire |
C9H18BrN |
|---|---|
Poids moléculaire |
220.15 g/mol |
Nom IUPAC |
1-(5-bromopentyl)pyrrolidine |
InChI |
InChI=1S/C9H18BrN/c10-6-2-1-3-7-11-8-4-5-9-11/h1-9H2 |
Clé InChI |
XAORFEFAURSZJN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


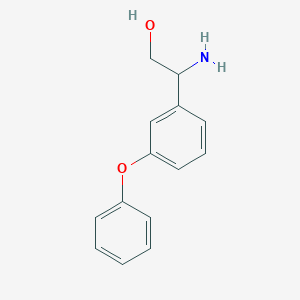
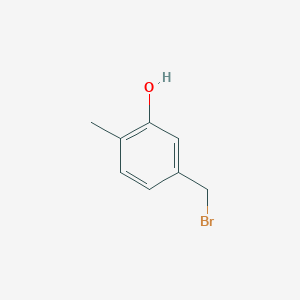

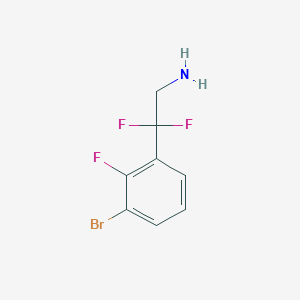


![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)
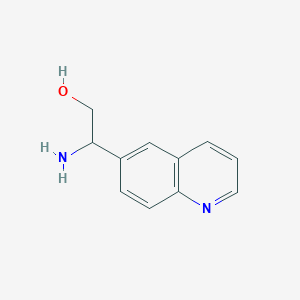
![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)
